

# Head-to-Head Clinical Studies: Migalastat vs. Agalsidase Alfa/Beta in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Migalastat Hydrochloride |           |
| Cat. No.:            | B043602                  | Get Quote |

This guide provides a comprehensive comparison of migalastat, an oral pharmacological chaperone, with agalsidase alfa and agalsidase beta, the standard enzyme replacement therapies (ERTs) for Fabry disease. The core of this comparison is built upon data from head-to-head clinical trials, primarily the pivotal Phase 3 ATTRACT (AT1001-012) study, offering researchers, scientists, and drug development professionals a detailed overview of their comparative efficacy and safety.

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the  $\alpha$ -galactosidase A ( $\alpha$ -Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[1][2] This accumulation drives the progressive renal, cardiac, and cerebrovascular complications of the disease.[3] Treatment strategies aim to either replace the deficient enzyme with a recombinant form (agalsidase alfa or beta) or, in the case of migalastat, to stabilize and enhance the function of the patient's own residual, amenable mutant  $\alpha$ -Gal A.[1][4]

# Comparative Efficacy and Safety: The ATTRACT Study

The ATTRACT study was a Phase 3, randomized, open-label, active-controlled trial designed to evaluate the efficacy and safety of switching from ERT (agalsidase alfa or beta) to oral migalastat in patients with Fabry disease who have amenable GLA mutations.[1][5][6]

### **Renal Function**



The co-primary endpoints of the ATTRACT study were the annualized changes in estimated Glomerular Filtration Rate (eGFR) and measured GFR (mGFR). The results demonstrated that migalastat had a comparable effect to ERT on preserving renal function over 18 months.[1][5]

Table 1: Comparison of Annualized Change in Renal Function (18-Month Data from ATTRACT Study)

| Parameter                                          | Migalastat (Switched from ERT)          | ERT (Continued)                                |
|----------------------------------------------------|-----------------------------------------|------------------------------------------------|
| Annualized Mean Change in eGFR (CKD-EPI)           | -0.4 mL/min/1.73 m <sup>2</sup>         | -1.0 mL/min/1.73 m <sup>2</sup>                |
| Annualized Mean Change in mGFR (iohexol)           | Met criteria for comparability with ERT | Met criteria for comparability with migalastat |
| Mean Change in 24-hour Urine Protein from Baseline | 49.2 mg                                 | 194.5 mg                                       |

Source: Hughes et al., 2017.[4][5]

Long-term data from the open-label extension of the ATTRACT study showed that eGFR remained stable in patients treated with migalastat for up to 30 months.[7][8][9] An integrated analysis of phase 3 trials and their extensions reported that migalastat-treated patients maintained generally stable renal function for up to 8.6 years.[3][10]

### **Cardiac Outcomes**

A key secondary endpoint was the change in left ventricular mass index (LVMi), a measure of cardiac hypertrophy, which is a common and serious complication of Fabry disease.

Table 2: Comparison of Cardiac Outcomes (18-Month Data from ATTRACT Study)



| Parameter                                                    | Migalastat (Switched from ERT)                 | ERT (Continued)                      |
|--------------------------------------------------------------|------------------------------------------------|--------------------------------------|
| Mean Change in LVMi from Baseline                            | -6.6 g/m² (statistically significant decrease) | -2.0 g/m² (not a significant change) |
| Patients with Left Ventricular Hypertrophy (LVH) at Baseline | Showed the largest decreases in LVMi           | No significant change observed       |

Source: Hughes et al., 2017.[1][5]

The significant reduction in LVMi observed in the migalastat group suggests a potential advantage in reversing or halting the progression of Fabry-related cardiomyopathy.[5] This effect was sustained in the long-term, with LVMi decreasing from baseline at month 30 in patients with baseline left ventricular hypertrophy who were continuously treated with migalastat.[7][8]

### **Composite Clinical Events**

The ATTRACT study also assessed a composite clinical outcome of renal, cardiac, or cerebrovascular events.

Table 3: Composite Clinical Events (18-Month Data from ATTRACT Study)

| Outcome                                      | Migalastat (Switched from ERT) | ERT (Continued) |
|----------------------------------------------|--------------------------------|-----------------|
| Percentage of Patients Experiencing an Event | 29%                            | 44%             |

Source: Hughes et al., 2017.[1][5]

While not statistically significant, the lower incidence of composite clinical events in the migalastat group is a noteworthy finding.[5]

### **Biomarkers**



Plasma globotriaosylsphingosine (lyso-Gb3) is a key biomarker for Fabry disease. In patients who switched from ERT to migalastat, plasma lyso-Gb3 levels remained low and stable throughout the 18-month study period.[1][5]

### **Patient-Reported Outcomes and Safety**

Patient-reported outcomes, including scores on the SF-36v2 and the Brief Pain Inventory, were comparable between the migalastat and ERT groups, indicating no negative impact on quality of life after switching to oral therapy.[5]

Migalastat was generally safe and well-tolerated.[1][5] The frequency of treatment-emergent adverse events was similar between the migalastat and ERT groups (94% and 95%, respectively).[5] The most common adverse events in the migalastat group were nasopharyngitis and headache, with comparable frequencies in the ERT group.[5] Notably, serious adverse events were less common in the migalastat group (19%) compared to the ERT group (33%).[5]

## **Experimental Protocols ATTRACT Study Design**

The ATTRACT study (NCT01218659) was a Phase 3, multicenter, randomized, open-label, active-controlled study.[6]

- Participants: 60 adult patients (56% female) with a confirmed diagnosis of Fabry disease and an amenable GLA mutation, who had been receiving ERT (agalsidase alfa or beta) for at least 12 months.[5]
- Randomization: Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat (150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase beta 1.0 mg/kg every two weeks) for 18 months.[5][9]
- Primary Endpoints: The co-primary endpoints were the mean annualized changes in estimated glomerular filtration rate (eGFRCKD-EPI) and measured GFR (mGFRiohexol).
   Comparability was assessed based on a pre-specified threshold of the difference between the means being within 2.2 mL/min/1.73 m²/year and a greater than 50% overlap of the 95% confidence intervals.[11]



 Secondary Endpoints: Included changes in LVMi, a composite of Fabry-associated clinical events (renal, cardiac, or cerebrovascular), plasma lyso-Gb3 levels, and patient-reported outcomes.



Click to download full resolution via product page

ATTRACT Study Workflow Diagram

### **Mechanism of Action**



The fundamental difference between migalastat and ERT lies in their mechanisms of action. ERT provides an external source of the  $\alpha$ -Gal A enzyme, while migalastat acts as a pharmacological chaperone to enhance the function of the patient's own mutant enzyme.





Click to download full resolution via product page

Comparative Mechanism of Action

### Conclusion



Head-to-head data from the ATTRACT study demonstrates that for patients with Fabry disease and amenable mutations, switching from ERT to oral migalastat is a viable therapeutic strategy. Migalastat showed comparable efficacy to ERT in maintaining renal function and was associated with a significant reduction in left ventricular mass index.[1][5] The oral administration of migalastat offers a less burdensome treatment regimen compared to the biweekly intravenous infusions of ERT, with a comparable safety profile.[4][5] These findings are crucial for informing clinical decisions and guiding future research in the development of therapies for Fabry disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral pharmacological chaperone migalastat compared with enzyme replacement therapy in Fabry disease: 18-month results from the randomised phase III ATTRACT study [escholarship.org]
- 3. Long-term multisystemic efficacy of migalastat on Fabry-associated clinical events, including renal, cardiac and cerebrovascular outcomes PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabry Disease: Switch from Enzyme Replacement Therapy to Oral Chaperone Migalastat: What Do We Know Today? PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]



- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Long-term follow-up of renal function in patients treated with migalastat for Fabry disease
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. CADTH Canadian Drug Expert Committee Recommendation: Migalastat (Galafold Amicus Therapeutics) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head Clinical Studies: Migalastat vs. Agalsidase Alfa/Beta in Fabry Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043602#head-to-head-studies-of-migalastat-and-agalsidase-alfa-beta]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com